molecular formula C19H30N4O3S B4462277 N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4462277
M. Wt: 394.5 g/mol
InChI Key: HBTKFZLDXHPNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MP-10 is a small molecule that has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is not fully understood, but it is believed to act on multiple targets in the cell. N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of various enzymes such as phosphodiesterase (PDE) and histone deacetylase (HDAC), which play important roles in cell signaling and gene expression. N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in lab experiments is its small molecular size, which makes it easy to administer and study. N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is also stable and can be stored for long periods of time. However, one of the limitations of using N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is not fully understood, which can make it challenging to study its effects in the cell.

Future Directions

There are several future directions for the research and development of N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of research is to further elucidate the mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide and identify its molecular targets in the cell. Another area of research is to optimize the synthesis method of N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide to improve its solubility and bioavailability. In addition, there is a need to study the pharmacokinetics and toxicity of N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in vivo to evaluate its safety and efficacy as a potential therapeutic agent. Finally, there is a need to explore the potential applications of N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in other diseases such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a promising small molecule that has potential therapeutic applications in various diseases. Its unique biochemical and physiological effects make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.

Scientific Research Applications

N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in the brain.

properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c1-21-10-12-22(13-11-21)18-7-5-16(6-8-18)14-20-19(24)17-4-3-9-23(15-17)27(2,25)26/h5-8,17H,3-4,9-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTKFZLDXHPNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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